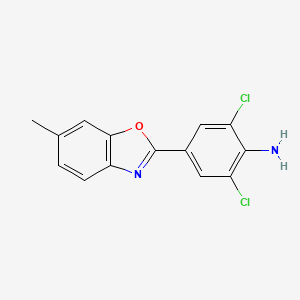
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid, often involves the cyclization of precursors such as ketones and amidines. One common method is the oxidative condensation of ketones and amidines, which can be achieved using molecular oxygen as an oxidant under basic conditions . This method allows for the formation of tri-substituted imidazol-4-ones in good yields.
Industrial Production Methods
Industrial production of imidazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Aplicaciones Científicas De Investigación
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related disorders.
Uniqueness
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid is unique due to its specific structure, which combines an imidazole ring with a pent-4-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
512848-73-6 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(3-8(12)13)2-1-6-4-9-5-10-6/h1-2,4-5H,3H2,(H,9,10)(H,12,13) |
Clave InChI |
VUSZMGVLWNMIAO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)C=CC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
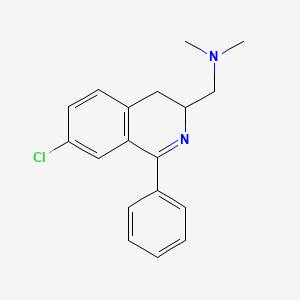
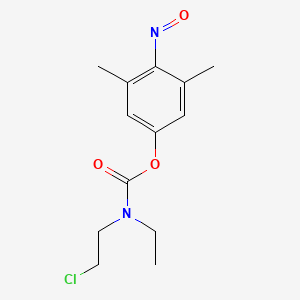
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
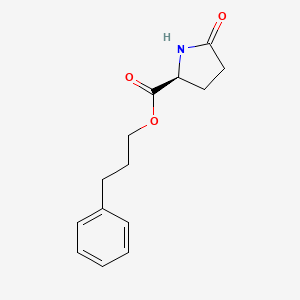

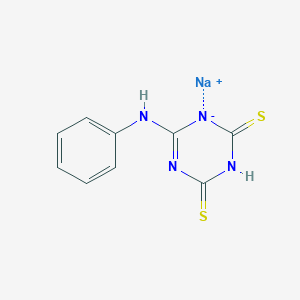

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
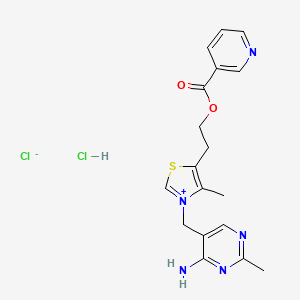
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
